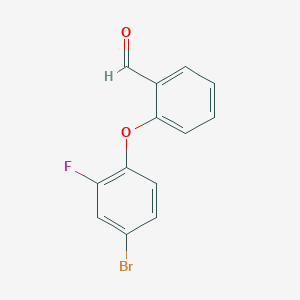

2-(4-Bromo-2-fluorophenoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO2/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGMNJVBGLRRFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromo 2 Fluorophenoxy Benzaldehyde

Strategies for the Construction of the Phenoxy Ether Linkage

The formation of the C-O bond that constitutes the diaryl ether is a pivotal step. Several powerful transition-metal-catalyzed and substitution-based methods are available for this purpose.

Nucleophilic aromatic substitution (SNAr) provides a direct, metal-free pathway for the synthesis of diaryl ethers. organic-chemistry.org This reaction requires an aromatic ring activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group, which is attacked by a nucleophile. masterorganicchemistry.comlibretexts.org In the context of 2-(4-Bromo-2-fluorophenoxy)benzaldehyde, a plausible SNAr strategy would involve the reaction of a 2-halobenzaldehyde with 4-bromo-2-fluorophenol (B1271925).

The reaction proceeds via the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of the halide ion. libretexts.org The aldehyde group at the ortho position of the electrophilic partner (e.g., 2-fluorobenzaldehyde) activates the ring towards nucleophilic attack by the phenoxide, generated from 4-bromo-2-fluorophenol using a base. Common bases for this transformation include potassium carbonate or cesium carbonate, and the reaction is typically conducted in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures. walisongo.ac.id

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Notes |

| 2-Fluorobenzaldehyde (B47322) | 4-Bromo-2-fluorophenol | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 100-150 | The fluorine atom is an excellent leaving group for SNAr. |

| 2-Chlorobenzaldehyde | 4-Bromo-2-fluorophenol | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 120-160 | Higher temperatures may be needed compared to the fluoro-analogue. |

The Ullmann condensation is a classical and widely used method for constructing diaryl ether linkages, involving the copper-catalyzed reaction of an aryl halide with a phenol. beilstein-journals.orgscielo.org.mx This reaction has seen significant improvements from its original harsh conditions (stoichiometric copper powder at ~200 °C) to milder protocols using catalytic amounts of copper salts, often in the presence of a ligand. beilstein-journals.orgacs.org

For the synthesis of the target molecule, this would typically involve coupling a 2-halobenzaldehyde with 4-bromo-2-fluorophenol or, alternatively, 2-formylphenol (salicylaldehyde) with a 1,4-dibromo-2-fluorobenzene (B72686) derivative. Modern Ullmann-type reactions often employ copper(I) salts like CuI or Cu₂O, a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃, and a ligand to facilitate the catalytic cycle. beilstein-journals.org Ligands like N,N-dimethylglycine have proven effective in promoting the coupling at lower temperatures (e.g., 90 °C). organic-chemistry.org

| Aryl Halide | Phenol | Copper Source | Ligand | Base | Solvent | Temperature (°C) |

| 2-Bromobenzaldehyde | 4-Bromo-2-fluorophenol | CuI (5-10 mol%) | N,N-Dimethylglycine | K₂CO₃, Cs₂CO₃ | Acetonitrile, Toluene | 80-120 |

| 2-Iodobenzaldehyde | 4-Bromo-2-fluorophenol | Cu₂O (5-10 mol%) | Phenanthroline | K₃PO₄ | Dioxane, DMF | 90-130 |

| 1,4-Dibromo-2-fluorobenzene | Salicylaldehyde | CuI (5-10 mol%) | Diol-based ligands | Cs₂CO₃ | Acetonitrile | 80-110 |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol adapted for C-O bond formation, represent a powerful and versatile method for diaryl ether synthesis. rsc.orgacs.org These reactions generally offer milder conditions, broader substrate scope, and higher functional group tolerance compared to traditional Ullmann couplings. organic-chemistry.org

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is critical to the success of the reaction. Bulky, electron-rich biarylphosphine ligands are commonly employed to facilitate the key steps of the catalytic cycle. organic-chemistry.org

| Aryl Halide | Phenol | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| 2-Bromobenzaldehyde | 4-Bromo-2-fluorophenol | Pd(OAc)₂, Pd₂(dba)₃ | tBuBrettPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |

| 2-Chlorobenzaldehyde | 4-Bromo-2-fluorophenol | Pd₂(dba)₃ | XPhos, SPhos | NaOtBu, K₃PO₄ | Toluene | 100-120 |

Introduction of the Aldehyde Functionality

An alternative synthetic approach involves forming the diaryl ether linkage first, using precursors without the aldehyde group, and then introducing the formyl group in a subsequent step. This strategy can be advantageous if the aldehyde functionality is incompatible with the conditions of the C-O coupling reaction. The precursor for this route would be (4-bromo-2-fluorophenoxy)benzene.

Direct formylation of the pre-formed diaryl ether is a viable method for installing the aldehyde group. The phenoxy group is an ortho-, para-director. To achieve the desired 2-substitution on the unsubstituted ring, ortho-directing strategies are required.

Ortho-lithiation followed by formylation is a powerful technique. The ether oxygen can direct metalation to the ortho position. Treatment of (4-bromo-2-fluorophenoxy)benzene with a strong base like n-butyllithium or s-butyllithium at low temperature, followed by quenching the resulting aryllithium species with a formylating agent such as N,N-dimethylformamide (DMF), would yield the target aldehyde.

The Vilsmeier-Haack reaction is another classic method for formylating electron-rich aromatic rings. nih.govnih.gov It uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and DMF. While effective for highly activated rings, its regioselectivity can be a challenge with multiple potential reaction sites.

| Method | Substrate | Reagents | Solvent | Temperature (°C) | Notes |

| Ortho-lithiation | (4-Bromo-2-fluorophenoxy)benzene | 1. n-BuLi or s-BuLi2. DMF | THF, Diethyl ether | -78 to 0 | Offers excellent regiocontrol due to the directing effect of the ether oxygen. |

| Vilsmeier-Haack | (4-Bromo-2-fluorophenoxy)benzene | POCl₃, DMF | Dichloromethane | 0 to reflux | Regioselectivity may be lower, potentially yielding a mixture of isomers. |

| Rieche Formylation | (4-Bromo-2-fluorophenoxy)benzene | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | 0 to RT | A Lewis acid-mediated formylation that can provide ortho-selectivity with coordinating substituents. researchgate.net |

This pathway involves the preparation of an intermediate such as 2-(4-bromo-2-fluorophenoxy)benzyl alcohol or 2-(4-bromo-2-fluorophenoxy)toluene, followed by oxidation to the aldehyde. The selective oxidation of a primary benzylic alcohol to an aldehyde is a common and high-yielding transformation in organic synthesis. mdma.ch

A wide array of reagents can accomplish this without over-oxidation to the carboxylic acid. rsc.org Swern oxidation (using DMSO and oxalyl chloride) is a very mild and efficient method. youtube.com Other options include using pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or catalytic methods like TEMPO-mediated oxidation. The oxidation of a methyl arene directly to an aldehyde is more challenging and often requires harsher conditions or multi-step procedures, making the oxidation of the corresponding benzyl (B1604629) alcohol the preferred route.

| Precursor | Oxidation Method | Reagents | Solvent | Typical Yield (%) |

| 2-(4-Bromo-2-fluorophenoxy)benzyl alcohol | Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | >90 |

| 2-(4-Bromo-2-fluorophenoxy)benzyl alcohol | PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane | 80-90 |

| 2-(4-Bromo-2-fluorophenoxy)benzyl alcohol | TEMPO-catalyzed Oxidation | TEMPO (cat.), NaOCl | Dichloromethane/Water | 85-95 |

Reductive Cleavage of Nitriles or Esters to Aldehydes

While the direct coupling of pre-functionalized aromatic rings is a common approach for diaryl ether synthesis, an alternative strategy involves the formation of the aldehyde group in the final step of the synthesis. This can be achieved through the reductive cleavage of a corresponding nitrile or ester precursor, such as 2-(4-bromo-2-fluorophenoxy)benzonitrile or methyl 2-(4-bromo-2-fluorophenoxy)benzoate. This method is particularly useful if the aldehyde functionality is incompatible with the conditions required for the diaryl ether bond formation.

The reduction of a nitrile to an aldehyde can be accomplished through methods like the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid to form an iminium salt that is subsequently hydrolyzed. wikipedia.org A more common and milder method involves the use of a hydride reducing agent that can selectively perform a partial reduction. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this transformation, as it can reduce nitriles to aldehydes at low temperatures, preventing over-reduction to the amine. wikipedia.org The reaction proceeds via an intermediate N-aluminyl imine, which is hydrolyzed during aqueous workup to yield the aldehyde. wikipedia.org

Similarly, an ester can be reduced to an aldehyde. This is also commonly achieved using DIBAL-H at low temperatures. Careful control of stoichiometry and temperature is crucial to stop the reaction at the aldehyde stage and prevent further reduction to the primary alcohol. rsc.org A two-step process involving the reduction of the ester to the corresponding alcohol, [4-(bromomethyl)phenyl]methanol, followed by a selective oxidation would also yield the target aldehyde.

A plausible synthetic sequence could involve the Ullmann condensation or nucleophilic aromatic substitution (SNAr) between 4-bromo-2-fluorophenol and 2-fluorobenzonitrile (B118710) to form the diaryl ether nitrile. This precursor would then undergo a controlled reduction to yield the final product, this compound. The use of specific catalytic systems, such as a nickel/aluminum alloy in aqueous formic acid, has also been reported for the reduction of substituted benzonitriles to their corresponding benzaldehydes. google.com

Chemo- and Regioselectivity in Multi-Substituted Aromatic Systems

The synthesis of a complex molecule like this compound from multi-substituted precursors presents significant challenges in controlling chemo- and regioselectivity. The primary reaction for forming the diaryl ether linkage is typically a copper- or palladium-catalyzed cross-coupling reaction (e.g., Ullmann condensation) or a nucleophilic aromatic substitution (SNAr).

Chemoselectivity: In a potential SNAr reaction between the potassium salt of 4-bromo-2-fluorophenol and 2-fluorobenzaldehyde, there are multiple reactive sites. The 2-fluorobenzaldehyde molecule has a fluorine atom that is highly activated towards nucleophilic substitution due to the strong electron-withdrawing effect of the ortho-aldehyde group. The 4-bromo-2-fluorophenol has both a fluorine and a bromine atom. Generally, in SNAr reactions, aryl fluorides are more reactive than aryl bromides when activated by electron-withdrawing groups. Therefore, the phenoxide will preferentially attack the activated C-F bond on the benzaldehyde (B42025) ring over the less activated C-F or C-Br bonds on its own ring, ensuring the desired connectivity.

Regioselectivity: The formation of the ether bond is inherently regioselective, as it occurs between the oxygen atom of the phenoxide and the carbon atom of the aryl halide. In the reaction between 4-bromo-2-fluorophenol and 2-fluorobenzaldehyde, the substitution occurs specifically at the C-2 position of the benzaldehyde ring, leading to the correct isomer. The challenge of regioselectivity often arises when the aryl halide has multiple potential leaving groups in activated positions. In this case, the single fluorine atom ortho to the aldehyde group directs the reaction to the desired location. Studies on related systems have demonstrated that high regioselectivity can be achieved by carefully choosing the coupling partners and reaction conditions. researchgate.net

In copper-catalyzed Ullmann reactions, selectivity can also be an issue. However, the use of specific ligands and conditions can favor the desired C-O bond formation over other potential side reactions, such as C-N coupling if amine nucleophiles are present or homo-coupling of the aryl halides. lookchem.com

Optimization of Reaction Conditions and Yields

The yield of this compound is highly dependent on the optimization of various reaction parameters. For diaryl ether synthesis via Ullmann-type couplings, key variables include the choice of catalyst, base, solvent, temperature, and reaction time. researchgate.netjsynthchem.com

A systematic optimization study for a model Ullmann coupling reaction to produce a diaryl ether might explore the following variables:

Catalyst: Copper(I) salts like CuI are classic catalysts. Palladium-based catalysts can also be used, though copper is often preferred for C-O coupling due to cost and efficiency. organic-chemistry.org The catalyst loading is also a critical parameter to optimize.

Base: An appropriate base is required to deprotonate the phenol. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (B78521) (KOH). The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine (B92270) are typically used to facilitate the reaction and ensure the solubility of the reactants and base.

Temperature: Ullmann reactions traditionally require high temperatures, often in the range of 100-200 °C, although modern catalytic systems can operate under milder conditions. researchgate.net

Ligand: The addition of a ligand can stabilize the copper catalyst and accelerate the reaction. N,N-dimethylglycine and various phenanthroline derivatives have proven effective in lowering reaction temperatures and improving yields. organic-chemistry.org

The following interactive table illustrates a hypothetical optimization study for the synthesis of the target compound from 4-bromo-2-fluorophenol and 2-fluorobenzaldehyde, based on typical conditions for Ullmann reactions.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (10) | K₂CO₃ | DMF | 120 | 24 | 65 |

| 2 | CuI (10) | Cs₂CO₃ | DMF | 120 | 24 | 78 |

| 3 | CuI (5) | Cs₂CO₃ | DMF | 120 | 24 | 72 |

| 4 | CuI (10) | Cs₂CO₃ | DMSO | 120 | 18 | 85 |

| 5 | CuI (10) | Cs₂CO₃ | DMSO | 100 | 24 | 81 |

| 6 | CuI (10) + Ligand | Cs₂CO₃ | DMSO | 100 | 12 | 92 |

As the data suggests, the choice of a stronger base (Cs₂CO₃ over K₂CO₃), an appropriate solvent (DMSO), and the addition of a ligand can lead to significantly higher yields in shorter reaction times and at potentially lower temperatures.

Green Chemistry Considerations and Sustainable Synthetic Routes

In line with the principles of green chemistry, modern synthetic routes aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net Several strategies can be applied to develop a more sustainable synthesis for this compound.

Alternative Solvents: Traditional solvents like DMF and DMSO are effective but pose environmental and health concerns. Research into greener alternatives has shown that deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and glycerol, can serve as effective and recyclable media for copper-catalyzed C-O coupling reactions. researchgate.net In some cases, reactions can be performed in water or under solvent-free conditions, particularly with microwave assistance. organic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for promoting green chemistry. Microwave irradiation can dramatically reduce reaction times from many hours to just a few minutes, leading to significant energy savings. Furthermore, microwave heating can enable catalyst-free and solvent-free reactions, further improving the environmental profile of the synthesis. organic-chemistry.org

Process Intensification: Adopting continuous flow chemistry offers improved safety, scalability, and efficiency compared to traditional batch processing. Flow reactors allow for precise control over reaction parameters like temperature and mixing, often leading to higher yields and purity while minimizing the use of hazardous reagents. rsc.org A cyanide-free synthesis of nitriles, which could serve as precursors to the target aldehyde, has been successfully demonstrated in a flow process. rsc.org

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Chemical Reactivity and Derivatization Pathways of 2 4 Bromo 2 Fluorophenoxy Benzaldehyde

Transformations Involving the Aldehyde Group

The aldehyde functional group is a cornerstone of organic synthesis due to its susceptibility to nucleophilic attack and its ability to undergo a variety of condensation and redox reactions.

Nucleophilic Addition Reactions: Synthesis of Alcohols, Amines, and Related Derivatives

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon an electrophilic center, prime for attack by nucleophiles. This fundamental reactivity allows for the synthesis of secondary alcohols through the addition of organometallic reagents (e.g., Grignard or organolithium compounds) or the formation of cyanohydrins with cyanide ions. Similarly, the reaction with amines can lead to the formation of hemiaminals, which are often intermediates in the synthesis of more stable imine derivatives.

Condensation Reactions: Formation of Imines, Oximes, and Hydrazones

Condensation reactions involving the aldehyde group provide a pathway to various derivatives with carbon-nitrogen double bonds. The reaction with primary amines yields imines (Schiff bases), a common transformation in synthetic and medicinal chemistry. In the presence of hydroxylamine, the corresponding oxime can be formed. Likewise, hydrazines react with the aldehyde to produce hydrazones. These reactions typically proceed via a nucleophilic addition mechanism followed by the elimination of a water molecule.

Carbon-Carbon Bond Forming Reactions: Knoevenagel, Wittig, and Aldol (B89426) Condensations

The aldehyde group is a key participant in several classic carbon-carbon bond-forming reactions.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, malononitrile), typically catalyzed by a weak base, to yield a new carbon-carbon double bond. researchgate.netnih.gov

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. umich.eduorientjchem.orgnih.govgoogle.com It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), leading to the formation of an alkene and triphenylphosphine (B44618) oxide. umich.edunih.gov The geometry of the resulting alkene can often be controlled by the nature of the ylide used. google.com

Aldol Condensation: While aldehydes that can enolize are prone to aldol reactions, 2-(4-Bromo-2-fluorophenoxy)benzaldehyde, as an aromatic aldehyde, would act as an electrophilic partner in a crossed-aldol or Claisen-Schmidt condensation with an enolizable ketone or aldehyde. This reaction, catalyzed by acid or base, results in the formation of an α,β-unsaturated carbonyl compound.

Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized or reduced.

Oxidation: A variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₃), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O), can convert the aldehyde group into a carboxylic acid, yielding 2-(4-bromo-2-fluorophenoxy)benzoic acid. An efficient method for oxidizing electron-rich aromatic aldehydes involves using an aqueous basic hydrogen peroxide system. rsc.org

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, [2-(4-bromo-2-fluorophenoxy)phenyl]methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also an effective method.

Reactions of the Aryl Halide Moieties

The bromine atom attached to the phenoxy ring serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity order for aryl halides in these reactions is generally I > Br > Cl.

Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from aryl halides.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. guidechem.comsigmaaldrich.combeilstein-journals.orggoogle.com This would allow for the formation of a biaryl linkage at the bromine position.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene, catalyzed by a palladium complex in the presence of a base. ub.educhemicalbook.comuni.luorientjchem.org This reaction forms a new carbon-carbon bond, resulting in a substituted alkene.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. google.com The process is typically catalyzed by palladium and a copper(I) co-catalyst, providing a direct route to aryl-substituted alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. It is a highly versatile method for synthesizing a wide range of aryl amines from primary or secondary amines.

The following tables provide hypothetical examples of these reactions, as specific experimental data for this compound is not available in the reviewed literature.

Table 1: Hypothetical Transformations of the Aldehyde Group

| Reaction Type | Reagent/Catalyst | Product |

|---|---|---|

| Reduction | NaBH₄ | [2-(4-Bromo-2-fluorophenoxy)phenyl]methanol |

| Oxidation | KMnO₄ | 2-(4-Bromo-2-fluorophenoxy)benzoic acid |

| Knoevenagel | Malononitrile, Piperidine | 2-(2-(4-Bromo-2-fluorophenoxy)benzylidene)malononitrile |

Table 2: Hypothetical Cross-Coupling Reactions at the Bromine Position

| Reaction Type | Coupling Partner | Catalyst/Base | Product |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(2-Fluoro-4-phenylphenoxy)benzaldehyde |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 2-(2-Fluoro-4-styrylphenoxy)benzaldehyde |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-(2-Fluoro-4-(phenylethynyl)phenoxy)benzaldehyde |

Nucleophilic Aromatic Substitution at the Fluorine Position

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the presence of electron-withdrawing groups can activate the ring for such reactions. wikipedia.org In this molecule, the fluorine atom is situated on a phenyl ring that is also substituted with an electron-withdrawing phenoxybenzaldehyde group.

The rate of SNAr reactions often follows the trend F > Cl > Br > I for the leaving group. libretexts.org This is because the rate-determining step is the initial attack by the nucleophile to form a stabilized carbanionic intermediate, known as a Meisenheimer complex. stackexchange.com Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond and stabilizes this intermediate through a powerful inductive effect, thereby lowering the activation energy for the initial attack. stackexchange.commasterorganicchemistry.com

This reactivity allows for the selective replacement of the fluorine atom with various nucleophiles, such as alkoxides, to introduce new functional groups. For instance, in a reaction analogous to the transformation of 2-fluoro-4-bromobenzaldehyde, the fluorine atom can be displaced by a methoxy (B1213986) group. google.com

Table 1: Representative Nucleophilic Aromatic Substitution Reaction

| Reactant | Reagent | Product | Conditions |

|---|

This table is based on analogous reactions of similar substrates, such as 2-fluoro-4-bromobenzaldehyde. google.com

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be used to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org In this compound, the bromine atom is the primary site for this transformation, as carbon-bromine bonds are more reactive in these exchanges than carbon-fluorine bonds. wikipedia.org

The reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. tcnj.eduias.ac.in This process rapidly and selectively replaces the bromine atom with lithium, generating a highly reactive aryllithium intermediate. This intermediate can then be quenched with a wide range of electrophiles to introduce diverse functional groups at the former position of the bromine atom. This method provides a regioselective route to functionalize the molecule without disturbing the other reactive sites like the aldehyde or the fluorine atom. ias.ac.in

Table 2: Functionalization via Metal-Halogen Exchange

| Electrophile | Resulting Functional Group | Example Product Structure |

|---|---|---|

| H₂O | -H (Dehalogenation) | 2-(2-Fluorophenoxy)benzaldehyde |

| CO₂ | -COOH (Carboxylic Acid) | 4-(2-Formyl-3-fluorophenoxy)benzoic acid |

| Aldehydes/Ketones | -CH(OH)R (Secondary/Tertiary Alcohol) | 2-(4-(Hydroxy(phenyl)methyl)-2-fluorophenoxy)benzaldehyde |

This table illustrates potential derivatizations based on the general reactivity of aryllithium species formed via metal-halogen exchange. tcnj.edu

Intramolecular Cyclization and Annulation Reactions

The structure of this compound is conducive to intramolecular cyclization reactions, leading to the formation of complex heterocyclic systems. One potential pathway is the Parham cyclization, which combines a metal-halogen exchange with a subsequent intramolecular nucleophilic attack. wikipedia.org

In this scenario, a lithium-halogen exchange at the bromine position would generate an aryllithium species. This nucleophilic carbon could then attack the electrophilic carbon of the ortho-aldehyde group on the adjacent ring. The subsequent workup would result in the formation of a dibenzofuran (B1670420) derivative. This strategy is a valuable tool for constructing fused ring systems. wikipedia.org

Another possibility involves annulation, where a new ring is formed on one of the existing aromatic rings. While specific examples for this exact molecule are not prevalent, related reactions of 2-fluorophenyl derivatives demonstrate that the C-F bond can participate in annulation processes, for instance, in copper-catalyzed syntheses of benzo[b]furans from 2-fluorophenylacetylenes. beilstein-journals.org These precedents suggest that under appropriate catalytic conditions, the structural motifs within this compound could be manipulated to undergo ring-forming reactions.

Synthesis of Complex Polyfunctionalized Molecules and Heterocycles

This compound serves as a versatile building block for synthesizing more complex molecules, particularly heterocycles. The aldehyde functional group is a key reactive handle for this purpose, readily participating in condensation reactions.

For example, the closely related 4-bromo-2-fluorobenzaldehyde (B134337) is used in the Erlenmeyer condensation to synthesize 2-phenyl-4-(4-bromo-2-fluorobenzylidene)-oxazol-5-ones. orientjchem.org This reaction involves the condensation of the aldehyde with a substituted benzoyl glycine (B1666218) in the presence of acetic anhydride (B1165640) and sodium acetate. orientjchem.org The resulting oxazolone (B7731731) derivatives are an important class of heterocycles investigated for various biological activities. orientjchem.org

By applying this methodology, this compound can be used to construct a wide array of polyfunctionalized heterocyclic structures. The presence of the bromo and fluoro substituents provides additional sites for subsequent modifications, allowing for the creation of a diverse library of complex molecules from a single, versatile starting material.

Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of 2-(4-Bromo-2-fluorophenoxy)benzaldehyde in solution. Analysis of ¹H, ¹³C, and ¹⁹F spectra, complemented by two-dimensional NMR experiments, would provide unambiguous evidence of its connectivity and stereochemistry.

The ¹H NMR spectrum is expected to show distinct signals for the eight aromatic protons and the single aldehyde proton.

Aldehyde Proton: A characteristic singlet is anticipated at a downfield chemical shift, typically in the range of δ 9.8–10.5 ppm. This significant deshielding is due to the anisotropic effect of the carbonyl group.

Aromatic Protons: The spectrum would display a series of multiplets in the aromatic region (approximately δ 6.8–8.0 ppm). The protons on the benzaldehyde (B42025) ring and the bromo-fluorophenoxy ring would exhibit complex splitting patterns due to spin-spin coupling with neighboring protons (ortho, meta, and para couplings). The electronegative ether linkage and halogen substituents would further influence the precise chemical shifts of adjacent protons. For instance, the proton ortho to the aldehyde group is expected to be the most downfield of the benzaldehyde ring protons.

The ¹³C NMR spectrum would account for all 13 carbon atoms in the molecule.

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to produce a signal in the highly deshielded region of the spectrum, around δ 188–195 ppm.

Aromatic Carbons: The twelve aromatic carbons would appear in the δ 110–165 ppm range. The chemical shifts are influenced by the substituents on each ring. Carbons directly attached to the electronegative oxygen, fluorine, and bromine atoms will show distinct chemical shifts. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant, appearing as a doublet. Other carbons on the fluorinated ring may show smaller two- and three-bond C-F couplings.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single signal is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, is diagnostic of its electronic environment. colorado.eduhuji.ac.il For an aryl fluoride, this shift generally appears in a range of -100 to -130 ppm. ucsb.edu The signal may appear as a multiplet due to coupling with nearby aromatic protons.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the specific connectivity and regioisomerism of the ether linkage.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within each aromatic ring, helping to trace the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It can help confirm the spatial arrangement of the two aromatic rings relative to each other.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Aldehyde Carbonyl Stretch, Aromatic Vibrations)

The IR spectrum provides clear evidence for the presence of the key functional groups in the molecule.

Aldehyde C-H Stretch: Two weak to medium bands are expected around 2830-2695 cm⁻¹, which are characteristic of the C-H bond of an aldehyde.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is anticipated in the region of 1685–1710 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers its stretching frequency compared to a saturated aldehyde.

Aromatic C=C Stretch: Multiple sharp bands of varying intensity would appear in the 1450–1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the two aromatic rings.

C-O-C Ether Stretch: The aryl ether linkage would produce strong stretching vibrations, typically in the 1200–1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-F and C-Br Stretches: Absorptions corresponding to the carbon-fluorine and carbon-bromine bonds are expected in the fingerprint region, typically around 1000-1250 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br.

Table 1: Predicted Infrared Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C-H Stretch | ~2720 and ~2820 | Weak-Medium |

| Aldehyde C=O Stretch | 1685 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| C-F Stretch | 1000 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The nominal molecular weight of C₁₃H₈BrFO₂ is approximately 294 g/mol for the ⁷⁹Br isotope and 296 g/mol for the ⁸¹Br isotope.

Molecular Ion Peak (M⁺): A prominent molecular ion peak would be expected. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), the spectrum would show two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺ at m/z 294 and 296, respectively. This isotopic pattern is a definitive indicator of the presence of a single bromine atom. libretexts.org

Fragmentation Pattern: The molecule is expected to fragment in predictable ways under electron ionization (EI). Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29, loss of -CHO). docbrown.infomiamioh.edu Cleavage of the ether bond could also occur, leading to fragments corresponding to the benzoyl cation and the bromofluorophenoxy radical, or vice versa.

Table 2: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z (for ⁷⁹Br) | Description |

|---|---|---|

| [C₁₃H₈BrFO₂]⁺ | 294 / 296 | Molecular Ion (M⁺, M+2) |

| [C₁₃H₇BrFO₂]⁺ | 293 / 295 | Loss of H radical (M-1) |

| [C₁₂H₈BrFO]⁺ | 265 / 267 | Loss of CHO radical (M-29) |

| [C₇H₅O]⁺ | 105 | Benzaldehyde fragment |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its conjugated systems.

For an aromatic compound like this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The benzaldehyde and the substituted phenoxy rings constitute a conjugated system, which influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

Detailed experimental UV-Vis spectroscopic data for this compound, including specific λmax values and molar absorptivity (ε), are not extensively reported in publicly available scientific literature. However, a hypothetical analysis would involve dissolving the compound in a suitable transparent solvent (e.g., ethanol, cyclohexane) and recording its absorbance across the UV-Vis range (typically 200-800 nm).

The resulting spectrum would likely display characteristic bands for the aromatic systems. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the π-bonding orbitals of the aromatic rings and the carbonyl group to anti-bonding π* orbitals. The n → π* transition, associated with the non-bonding electrons of the oxygen atom in the aldehyde group, is expected to be of lower intensity. The substitution pattern on the aromatic rings, including the bromo and fluoro groups, would cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted benzaldehyde or phenoxybenzaldehyde.

A hypothetical data table for the UV-Vis absorption of this compound is presented below for illustrative purposes, based on typical values for similar aromatic aldehydes.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |

| Ethanol | ~250-260 | High | π → π |

| Ethanol | ~290-310 | Moderate | π → π |

| Ethanol | ~330-350 | Low | n → π* |

Note: The data in this table is hypothetical and serves to illustrate the expected format of experimental results. Actual experimental values would need to be determined in a laboratory setting.

X-ray Crystallography for Definitive Solid-State Structural Determination

A single-crystal X-ray diffraction study of this compound would provide definitive structural information. The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined.

As of the current literature survey, a complete single-crystal X-ray structure of this compound has not been reported. Therefore, specific crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

However, based on the analysis of structurally related compounds, one can anticipate key structural features. The molecule would consist of two phenyl rings linked by an ether oxygen. The benzaldehyde moiety would be attached to one ring, and the bromo and fluoro substituents would be on the other. The analysis would reveal the dihedral angles between the two aromatic rings and the orientation of the aldehyde group relative to its attached ring. Intermolecular interactions, such as halogen bonding (involving the bromine atom) or π-π stacking between the aromatic rings, would also be elucidated, providing insight into the crystal packing.

For illustrative purposes, a table of expected crystallographic parameters is provided below. These values are generalized and would need to be confirmed by experimental determination.

| Parameter | Expected Value |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c, Pbca |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (Å3) | To be determined |

| Z | To be determined |

Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis. The "Expected Value" column indicates the parameters to be measured, not specific values.

Computational and Theoretical Chemistry Studies of 2 4 Bromo 2 Fluorophenoxy Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized geometries, electronic properties, and spectroscopic features of molecules.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like 2-(4-Bromo-2-fluorophenoxy)benzaldehyde, which contains a diaryl ether linkage, conformational analysis is crucial. The rotation around the C-O-C bonds leads to different spatial arrangements (conformers) with varying energies.

Table 1: Illustrative Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Hypothetical Data) This table is for illustrative purposes, showing the type of data obtained from DFT calculations.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-O (ether) Bond Lengths | ~1.36 - 1.40 Å |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C(1)-O-C(1') Bond Angle | ~118-120° |

| τ [C(6)-C(1)-O-C(1')] | Variable (defines conformation) |

| τ [C(1)-O-C(1')-C(2')] | Variable (defines conformation) |

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO would likely be centered on the electron-withdrawing benzaldehyde (B42025) moiety.

Table 2: Representative Frontier Orbital Energies (Hypothetical Data) This table illustrates the typical data derived from electronic structure analysis.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

A Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, using a color spectrum to indicate different potential values. ESP maps are invaluable for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack.

For this compound, the ESP map would show regions of negative potential (typically colored red or yellow) and positive potential (blue).

Negative Regions (Electron-Rich): The most negative potential would be concentrated around the highly electronegative oxygen atom of the carbonyl group (C=O), making it a primary site for electrophilic attack. The ether oxygen would also exhibit a negative potential.

Positive Regions (Electron-Poor): The most positive potential would likely be found on the hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group, indicating susceptibility to nucleophilic attack. The aromatic protons would also show some degree of positive potential.

Vibrational Frequency Analysis and Theoretical Spectroscopic Simulations (IR, Raman)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. These calculations are essential for assigning specific vibrational modes (stretching, bending, etc.) to the observed spectral bands. Theoretical spectra for this compound would be calculated from the optimized geometry. While experimental spectra provide real-world data, theoretical analysis helps in the detailed interpretation of these spectra.

The calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically scaled by an empirical factor. Key vibrational modes for this molecule would include the C=O stretching of the aldehyde, the asymmetric and symmetric stretching of the C-O-C ether linkage, and the stretching vibrations of the C-Br and C-F bonds.

Table 3: Predicted Characteristic Vibrational Frequencies (Hypothetical Data) This table presents expected frequency ranges for the main functional groups.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aldehyde C-H stretch | 2900-2800 | Weak-Medium |

| C=O stretch | 1710-1690 | Strong (IR) |

| Aromatic C=C stretch | 1600-1450 | Medium-Strong |

| C-O-C asymmetric stretch | 1270-1200 | Strong |

| C-F stretch | 1250-1000 | Strong |

| C-O-C symmetric stretch | 1075-1020 | Medium |

| C-Br stretch | 650-550 | Medium-Strong |

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry is a powerful tool for mapping the entire path of a chemical reaction, from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. ucsb.edu The transition state structure is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. ucsb.eduresearchgate.net

To study a reaction involving this compound (e.g., its oxidation, reduction, or a nucleophilic addition to the carbonyl group), researchers would compute the energies of the reactants, products, and any intermediates. researchgate.net Various algorithms, such as synchronous transit-guided quasi-Newton (QST2/QST3) or nudged elastic band (NEB) methods, can be used to locate the transition state geometry. scm.comreddit.com A frequency calculation on the located TS must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scm.com No such mechanistic studies specifically involving this compound have been identified in the surveyed literature.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical properties of molecules (described by molecular descriptors) with a specific property of interest (e.g., boiling point, solubility, or a biological activity).

While no QSPR studies specifically featuring this compound were found, the broader class of substituted benzaldehydes has been the subject of such investigations. acs.orgnih.govresearchgate.netresearchgate.net In these studies, a set of benzaldehyde derivatives is used to build a statistical model. acs.orgnih.gov Molecular descriptors—such as electronic (e.g., partial charges, dipole moment), steric, and topological parameters—are calculated for each molecule. These descriptors are then used to create a mathematical equation that can predict a specific property, such as the ¹⁷O NMR carbonyl chemical shifts. acs.orgnih.gov The inclusion of this compound in such a study would allow for the prediction of its properties based on the models developed for the entire class of compounds.

Applications of 2 4 Bromo 2 Fluorophenoxy Benzaldehyde in Advanced Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

There is no available research that specifically documents the use of 2-(4-Bromo-2-fluorophenoxy)benzaldehyde as a key precursor in the synthesis of complex organic molecules.

No studies were identified that utilize this compound as a foundational building block for the construction of multifunctionalized molecules. The aldehyde group offers a reactive handle for transformations such as reductive amination, oxidation, or olefination, while the bromo and fluoro substituents provide sites for cross-coupling reactions or can be used to modulate the electronic properties of a target molecule. However, no specific examples of such applications for this compound are documented.

The role of this compound as an intermediate in specialized synthesis routes is not described in the available literature. While diaryl ether linkages are central to many biologically active compounds and functional materials, the specific synthetic pathways that might involve this particular molecule as a transient species are not detailed.

Contributions to the Synthesis of Fluorinated and Brominated Organic Scaffolds

No research explicitly describes the application of this compound in the synthesis of fluorinated and brominated organic scaffolds. The presence of both fluorine and bromine atoms suggests its potential as a versatile synthon for introducing these halogens into larger, more complex structures, which can have significant implications for medicinal chemistry and materials science. However, its specific contributions in this area remain undocumented.

Development of Advanced Functional Organic Materials

There is a lack of information regarding the use of this compound in the development of advanced functional organic materials.

No patents or research articles were found that mention the use of this compound as a component in the formulation of liquid crystals or optoelectronic materials. The polarity and potential for specific intermolecular interactions conferred by the fluoro and bromo substituents, combined with the diaryl ether core, are features often sought in the design of such materials. Nevertheless, its application in this context has not been reported.

The utility of this compound as a precursor for polymer synthesis is not documented. The aldehyde functionality could potentially be used in polymerization reactions, for instance, in the formation of polyacetals or through conversion to other polymerizable groups. The halogen atoms could also serve as sites for post-polymerization modification. However, no specific instances of its use in creating advanced polymers have been published.

Ligands for Coordination Complexes and Organometallic Chemistry

The utility of this compound as a direct ligand or as a precursor in the synthesis of ligands for coordination complexes and organometallic chemistry is not extensively documented in publicly available scientific literature. The inherent functionalities of the molecule, namely the aldehyde group, the ether linkage, and the halogenated aromatic rings, suggest a potential for its derivatives to act as ligands. However, specific research detailing such applications is not readily found.

The aldehyde group in this compound could, in principle, be chemically modified to generate moieties capable of coordinating to metal centers. A common strategy for converting aldehydes into effective ligands is through condensation reactions with primary amines to form Schiff bases (imines). These Schiff base ligands, featuring a C=N double bond, are versatile and can coordinate to a wide range of metal ions, forming stable complexes with applications in catalysis, materials science, and biological chemistry. While the synthesis of Schiff bases from various benzaldehyde (B42025) derivatives is a well-established field, specific studies initiating this reaction with this compound to create ligands and their subsequent metal complexes are not prominently reported.

Similarly, the aromatic rings of the compound could potentially be functionalized with donor groups, such as phosphines, to create multidentate ligands. The introduction of phosphine (B1218219) groups onto aromatic backbones is a key strategy in the design of ligands for homogeneous catalysis. These phosphine ligands play a crucial role in stabilizing metal centers and influencing the catalytic activity and selectivity of the resulting organometallic complexes. Again, while this is a general and powerful approach in ligand synthesis, its specific application starting from this compound is not a focus of the current body of research.

In organometallic chemistry, aryl halides are often used as precursors for the formation of organometallic reagents, such as Grignard or organolithium reagents, which can then be used to form carbon-metal bonds. The bromo-substituted ring of this compound could theoretically undergo such reactions. However, the presence of other reactive groups, like the aldehyde, would likely need to be protected, complicating the synthetic route.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Bromo-2-fluorophenoxy)benzaldehyde?

- Methodological Answer : The compound is synthesized via condensation reactions. For example, 4-bromo-2-fluorobenzaldehyde reacts with substituted hydroxyacetophenones under basic conditions (e.g., NaOH in ethanol) to form chalcones. Subsequent cyclization using DMSO/I₂ yields fluorinated chromones (e.g., 2-(4-bromo-2-fluorophenyl)-4H-chromen-4-one). Characterization is typically done via , , and IR spectroscopy to confirm aldehyde and aromatic proton signals .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : Distinct peaks for the aldehyde proton (~9.8–10.2 ppm) and aromatic protons influenced by bromo/fluoro substituents.

- IR : Stretching vibrations for C=O (~1680–1720 cm⁻¹) and C-O-C (~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., 289.9588 Da) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. In case of exposure:

- Eye Contact : Flush with water for 15 minutes and consult an ophthalmologist.

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing.

Toxicity data are limited, so assume acute hazards and work in a fume hood .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of derivatives from this compound?

- Methodological Answer : Regioselectivity in cyclization (e.g., forming chromones vs. pyrazolines) is controlled by reaction conditions:

- DMSO/I₂ : Favors chromone formation via intramolecular cyclization.

- Hydrazine Hydrate : Produces pyrazolines through nucleophilic addition.

Monitor reaction progress via TLC and optimize temperature (e.g., 80–100°C) and stoichiometry to suppress side products .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Q. How can X-ray crystallography resolve ambiguities in structural elucidation?

- Methodological Answer : Use SHELXL for refinement of crystallographic data. Key steps:

Q. How do fluorinated substituents influence the biological activity of derivatives?

- Methodological Answer : Fluorine enhances metabolic stability and bioavailability. Evaluate antimicrobial activity via:

- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Structure-Activity Relationships (SAR) : Correlate substituent positions (e.g., para-bromo vs. ortho-fluoro) with inhibition zones .

Q. What strategies mitigate decomposition during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.